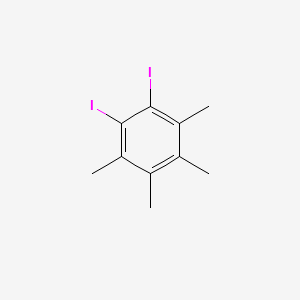

1,2-Diiodo-3,4,5,6-tetramethylbenzene

Description

Contextual Significance of Highly Substituted Benzene (B151609) Derivatives in Organic and Materials Chemistry

Highly substituted benzene derivatives are fundamental building blocks in the synthesis of more complex organic molecules and polymers. researchgate.netsemanticscholar.org The presence of multiple functional groups on the aromatic core allows for selective chemical transformations, enabling the construction of intricate molecular architectures. semanticscholar.org In materials science, these compounds are crucial for developing materials with tailored electronic, optical, and physical properties. researchgate.net For instance, the introduction of heavy halogens like iodine can facilitate the formation of halogen bonds, a type of non-covalent interaction that is increasingly being exploited in crystal engineering and the design of supramolecular assemblies. nih.govnsf.gov The controlled arrangement of these molecules in the solid state can lead to materials with unique properties, such as liquid crystals and functional polymers. researchgate.net

Research Rationale for Investigating 1,2-Diiodo-3,4,5,6-tetramethylbenzene

The specific arrangement of two vicinal iodine atoms and four methyl groups in this compound presents a unique case study for understanding the interplay of steric and electronic effects. The bulky iodine and methyl substituents create a sterically crowded environment around the benzene ring, which can influence its conformation and reactivity. nih.gov The two adjacent iodine atoms make this molecule a particularly interesting candidate as a bidentate halogen bond donor, potentially enabling the formation of well-defined supramolecular structures. researchgate.netnih.gov

Furthermore, the carbon-iodine bonds in this compound serve as reactive sites for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex, highly substituted aromatic systems that are otherwise difficult to access. The investigation of this compound is therefore driven by the desire to expand the synthetic toolkit for creating novel organic materials and to gain a deeper understanding of the fundamental principles governing molecular recognition and self-assembly.

Chemical Compound Information

Structure

2D Structure

Propriétés

IUPAC Name |

1,2-diiodo-3,4,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACBVOGAUCKCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)I)I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348255 | |

| Record name | 1,2-diiodo-3,4,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5503-82-2 | |

| Record name | 1,2-diiodo-3,4,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization for Electronic Structure and Excited State Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1,2-Diiodo-3,4,5,6-tetramethylbenzene, ¹H and ¹³C NMR spectroscopy are fundamental for confirming its molecular structure and probing the electronic environment of the tetramethylated benzene (B151609) ring.

Table 1: Predicted NMR Chemical Shift Influences

| Nucleus | Predicted Influence of Iodine Substitution | Rationale |

|---|---|---|

| ¹H (Methyl) | Downfield shift for adjacent methyls | Anisotropic and inductive effects of iodine. |

| ¹³C (C1, C2) | Significant Upfield Shift | Heavy atom effect. |

| ¹³C (C3-C6) | Varied shifts based on proximity to iodine | Inductive effects and altered ring currents. |

| ¹³C (Methyl) | Minor shifts | Transmission of electronic effects. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Charge-Transfer Complex Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within a molecule. In the context of this compound, UV-Vis spectroscopy is particularly valuable for investigating the formation and properties of charge-transfer (CT) complexes. This compound can act as a halogen bond donor, interacting with electron-donating molecules (Lewis bases).

When a CT complex forms, a new absorption band, known as the charge-transfer band, often appears in the UV-Vis spectrum at a longer wavelength than the absorption bands of the individual donor and acceptor molecules. nih.gov The energy of this CT band is directly related to the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov

Studies on similar diiodo-aromatic compounds have shown that the position (λ_max) and intensity of the CT band are sensitive to the strength of the donor-acceptor interaction and the polarity of the solvent. For instance, stronger electron donors lead to a red-shift (lower energy) of the CT band. While specific studies detailing the UV-Vis spectra of CT complexes involving this compound are scarce, research on related systems like diiodotetrafluorobenzene demonstrates the utility of this technique in quantifying the thermodynamics of complex formation. doi.org

Photophysical Characterization: Fluorescence and Phosphorescence Emission Studies, including Ambient Triplet Harvesting

Photophysical studies, including fluorescence and phosphorescence spectroscopy, provide insights into the excited-state behavior of molecules. Fluorescence is the emission of light from a singlet excited state, while phosphorescence originates from a triplet excited state. The presence of heavy atoms like iodine in this compound is expected to significantly influence its emission properties due to the heavy-atom effect. This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁).

Consequently, one would anticipate that the fluorescence quantum yield of this compound would be low, while the phosphorescence yield could be enhanced, making it a potential candidate for applications involving triplet states.

Ambient Triplet Harvesting: A key area of modern photophysics is the harvesting of triplet excitons, which are typically "dark" states in purely organic molecules. In donor-acceptor systems, charge-transfer interactions can provide a pathway for efficient triplet generation. While direct research on triplet harvesting with this compound is not widely reported, studies on other donor-acceptor co-crystals have shown that charge-transfer states can facilitate ISC, leading to the population of triplet states that can be harvested for applications like photovoltaics or photocatalysis. nih.gov The strong halogen bonding capability of the target compound makes it a promising component for designing such systems.

Spectroscopic Elucidation of Donor-Acceptor Interactions in Co-Crystals

The formation of co-crystals between this compound (a halogen bond donor) and various electron donors (acceptors) can be comprehensively studied using a combination of spectroscopic techniques. These methods provide direct evidence of the intermolecular interactions that govern the co-crystal structure.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to changes in the molecular environment. Upon formation of a halogen bond (C-I···D, where D is an electron donor atom like N or O), shifts in the vibrational frequencies of both the donor and acceptor molecules can be observed. For example, the C-I stretching vibration may shift, and modes associated with the electron-donating group on the acceptor molecule will also be perturbed.

Solid-State NMR (ssNMR): This technique provides detailed information about the electronic structure and intermolecular distances in the solid state. Changes in the ¹³C and other relevant nuclei (e.g., ¹⁵N in a pyridine-based acceptor) chemical shifts upon co-crystal formation can be used to probe the nature and strength of the donor-acceptor interaction.

Research on co-crystals of similar molecules, such as 1,4-diiodotetrafluorobenzene (B1199613), has successfully used these techniques to characterize the C-I···N halogen bond and other non-covalent interactions that stabilize the crystal lattice. nih.gov

Table 2: Spectroscopic Signatures of Donor-Acceptor Interactions in Co-Crystals

| Spectroscopic Technique | Observable Change | Interpretation |

|---|---|---|

| FT-IR/Raman | Shift in vibrational modes of C-I and donor atom | Formation of halogen bond, charge transfer. |

| UV-Vis (Solid-State) | Appearance of a new, red-shifted absorption band | Charge-transfer interaction. |

| Solid-State NMR | Change in chemical shifts of interacting nuclei | Alteration of local electronic environments due to intermolecular bonding. |

| Fluorescence Spectroscopy | Quenching or shifting of emission bands | Excited-state interactions (e.g., exciplex formation). |

Cryogenic Spectroscopic Analysis of Charge-Transfer Complexation

Performing spectroscopic measurements at cryogenic temperatures (typically using liquid nitrogen or helium) can provide significantly more detailed information about charge-transfer complexes. At low temperatures, thermal broadening of spectral lines is reduced, leading to sharper and more resolved spectra. This allows for the precise determination of electronic and vibrational energy levels.

For CT complexes of this compound, cryogenic UV-Vis or fluorescence spectroscopy could:

Resolve fine vibrational structure in the CT absorption or emission bands, providing information about the vibrational modes coupled to the electronic transition.

"Freeze out" different conformational isomers of the complex, allowing them to be studied individually.

Stabilize weakly bound complexes that might be dissociated at room temperature, enabling their characterization.

Allow for the detailed study of triplet state dynamics, as non-radiative decay pathways are often suppressed at low temperatures, making phosphorescence more readily observable.

While specific cryogenic studies on this compound are not available, the methodology is standard for gaining a deeper understanding of the fundamental photophysics of donor-acceptor systems.

Computational Chemistry and Theoretical Frameworks for Molecular Understanding

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules like 1,2-diiodo-3,4,5,6-tetramethylbenzene. DFT calculations can predict a variety of molecular properties, including optimized geometry, electronic energies, and the distribution of electron density, which are fundamental to understanding the molecule's stability and reactivity.

For halogenated aromatic compounds, DFT is particularly useful in predicting reactivity. The introduction of iodine atoms significantly influences the electronic properties of the tetramethylbenzene core. The high polarizability of iodine and its ability to form halogen bonds are key features that can be modeled using DFT. Calculations on related halogenated molecules have shown that the presence of halogens can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can indicate an increased susceptibility to nucleophilic attack.

Key parameters derived from DFT calculations that help in predicting reactivity include the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and various reactivity descriptors. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The MEP surface visually represents the charge distribution and is instrumental in predicting sites for electrophilic and nucleophilic attack. For iodinated benzenes, a region of positive electrostatic potential, known as a σ-hole, is often found on the iodine atom along the C-I bond axis, making it a site for halogen bonding.

Table 1: Illustrative Reactivity Descriptors from DFT Calculations

| Descriptor | Typical Calculated Value (Arbitrary Units) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Global Hardness (η) | 2.65 | Measure of resistance to change in electron distribution |

| Global Electrophilicity (ω) | 2.85 | Index of electrophilic character |

Modeling of Excited State Manifolds and Energy Transfer Processes

The photophysical properties of this compound can be investigated through the modeling of its excited state manifolds. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for calculating vertical excitation energies and oscillator strengths, which correspond to the absorption maxima in UV-Vis spectra.

In iodinated aromatic compounds, the heavy iodine atoms can induce significant spin-orbit coupling. This effect can facilitate intersystem crossing from singlet to triplet excited states, potentially leading to phosphorescence or photochemical reactions from the triplet state. Theoretical calculations can model these processes and predict the energies of the lowest singlet (S1) and triplet (T1) states.

Energy transfer processes, both intramolecular and intermolecular, are also amenable to theoretical modeling. For a molecule like this compound, understanding how electronic excitation energy is dissipated or transferred is crucial for applications in materials science and photochemistry. Computational models can simulate the potential energy surfaces of the ground and excited states, providing insights into the pathways for energy transfer and the possibility of photodissociation of the C-I bonds. Studies on similar dibromobenzene isomers have utilized such calculations to understand their photodissociation mechanisms.

Table 2: Representative Calculated Excited State Properties

| Property | Method | Predicted Outcome |

|---|---|---|

| Vertical Excitation Energy (S0 → S1) | TD-DFT | ~4.5 eV |

| Oscillator Strength (S0 → S1) | TD-DFT | Low to moderate |

| Vertical Excitation Energy (S0 → T1) | TD-DFT | ~3.8 eV |

| Spin-Orbit Coupling Constant | Relativistic DFT | Significant due to heavy iodine atoms |

Theoretical Studies on Intermolecular Donor-Acceptor Interactions

The iodine atoms in this compound can act as halogen bond donors, engaging in intermolecular interactions with electron-donating species (Lewis bases). These non-covalent interactions are highly directional and play a significant role in the crystal engineering and supramolecular chemistry of halogenated compounds.

Theoretical studies, often employing DFT with dispersion corrections, can accurately model the geometry and energetics of these halogen bonds. The strength of the halogen bond can be quantified by calculating the interaction energy between this compound and a halogen bond acceptor. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature of these interactions by identifying bond critical points and analyzing the electron density at these points. Such analyses have been successfully applied to understand the halogen bonding in cocrystals of 1,4-diiodotetrafluorobenzene (B1199613) with various nitrogen-containing heterocycles. nih.govacs.orgoup.comsemanticscholar.orgnih.gov

These donor-acceptor interactions are not limited to halogen bonding. The electron-rich tetramethylbenzene ring can participate in π-stacking interactions with other aromatic systems. Computational chemistry allows for the detailed study of these varied intermolecular forces, which are crucial for predicting the solid-state packing and material properties of the compound.

Analysis of Charge Density Distributions and Molecular Orbitals in Related Systems

The analysis of charge density distribution and molecular orbitals (MOs) provides a fundamental understanding of the electronic characteristics of a molecule. For systems related to this compound, such as other iodinated benzenes, these analyses reveal how the substituents influence the electronic landscape of the aromatic ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In many substituted benzenes, the HOMO and LUMO are primarily of π-character, localized on the aromatic ring. The introduction of methyl groups, being electron-donating, tends to raise the energy of the HOMO. Conversely, the electronegative iodine atoms can withdraw electron density through inductive effects and also participate in resonance, influencing both the HOMO and LUMO.

Computational visualization of the molecular orbitals shows the spatial distribution of these frontier orbitals. The charge density distribution, which can be calculated and visualized, indicates the regions of the molecule that are electron-rich or electron-poor. In iodinated aromatics, there is a characteristic anisotropic distribution of charge around the iodine atoms, leading to the aforementioned σ-hole, which is a key feature in their intermolecular interactions. Theoretical studies on dibromobenzene isomers have provided detailed insights into their molecular orbitals and electronic spectra. aip.org

Reactivity Studies and Derivatization Pathways of 1,2 Diiodo 3,4,5,6 Tetramethylbenzene

Halogen Exchange Reactions and Functionalization Potential

While specific studies on halogen exchange reactions of 1,2-diiodo-3,4,5,6-tetramethylbenzene are not extensively documented, inferences can be drawn from the reactivity of its dibromo analogue, 1,2-dibromo-3,4,5,6-tetramethylbenzene, and other related polysubstituted arenes. Halogen-metal exchange reactions are a powerful tool for the functionalization of aryl halides. For instance, regioselective halogen-metal exchanges using reagents like isopropylmagnesium chloride have been successfully carried out on 3-substituted 1,2-dibromo arenes. organic-chemistry.org This process, which predominantly occurs at the more sterically accessible halogen, generates a highly functionalized arylmagnesium intermediate that can then react with various electrophiles. organic-chemistry.org

This suggests that this compound could similarly undergo selective iodine-metal exchange, likely at one of the iodine positions, to form an organometallic intermediate. This intermediate would be a versatile precursor for introducing a wide range of functional groups, thereby expanding the synthetic utility of the parent compound. The choice of organometallic reagent and reaction conditions would be crucial in controlling the regioselectivity of the exchange, especially given the steric hindrance from the adjacent methyl groups.

Oxidative Functionalization of Methyl Groups in Diiodotetramethylbenzenes

The oxidation of methyl groups on aromatic rings is a common synthetic transformation. thieme-connect.de While direct studies on the oxidative functionalization of the methyl groups in this compound are limited, insights can be gained from studies on related isomers and other polymethylated arenes. The presence of electron-donating or withdrawing groups on the aromatic ring can significantly influence the rate and selectivity of such oxidations. thieme-connect.denih.gov

For instance, the oxidation of methylarenes can be achieved using various reagents, and the reaction's facility is often enhanced by electron-donating substituents. thieme-connect.de In polymethylated systems, it is often possible to selectively oxidize a single methyl group. thieme-connect.de Recent advancements have shown that electrochemical methods can achieve site-selective oxidation of methyl groups on benzoheterocycles to form aromatic acetals, which can then be hydrolyzed to aldehydes. nih.gov This method's selectivity is governed by the electronic properties of the aromatic ring. nih.gov These findings suggest that the methyl groups of this compound could potentially be functionalized through controlled oxidation, with the regioselectivity being influenced by the electronic effects of the iodine and other methyl substituents.

Investigation of Electrophilic and Nucleophilic Substitution Reactions in Highly Substituted Aromatic Systems

The reactivity of highly substituted aromatic systems like this compound in electrophilic and nucleophilic substitution reactions is governed by a combination of steric and electronic factors.

Electrophilic Aromatic Substitution: The four methyl groups are electron-donating and therefore activate the benzene (B151609) ring towards electrophilic attack. msu.edulibretexts.org However, the bulky iodine atoms and the adjacent methyl groups create significant steric hindrance, which would likely direct incoming electrophiles to the less hindered positions, if any are accessible. In many highly substituted benzenes, further electrophilic substitution can be difficult. fiveable.me The reaction mechanism for electrophilic aromatic substitution typically involves a two-step process where the electrophile first forms a sigma-bond to the ring, creating a positively charged intermediate, which is then deprotonated. msu.edu

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups to activate the ring for attack by a nucleophile. fiveable.menih.gov The methyl groups in this compound are electron-donating, making the ring less susceptible to classical SNA reactions. However, nucleophilic aromatic substitution can also proceed through other mechanisms, such as a concerted (cSNA) pathway, which does not strictly require electron-withdrawing activating groups. nih.gov The reactivity order in such reactions is often ArI > ArBr > ArCl, suggesting that the iodo-substituents would be the most likely leaving groups. nih.gov Computational studies have shown that for reactions of halobenzenes with nucleophiles, the reaction with iodobenzene (B50100) is the most exergonic. researchgate.net

Exploration of Transition Metal-Catalyzed Coupling Reactions for Further Derivatization

The two iodine atoms in this compound make it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. uva.esustc.edu.cnthieme-connect.de

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. youtube.comyoutube.com It is a versatile method for forming biaryl compounds and is tolerant of a wide range of functional groups. youtube.comnih.gov this compound could potentially undergo a double or sequential Suzuki-Miyaura coupling to introduce two new aryl or vinyl groups, leading to the synthesis of complex polycyclic aromatic structures. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgyoutube.com It is a powerful method for the synthesis of internal alkynes. The diiodo nature of the substrate allows for the possibility of regioselective mono- or double Sonogashira couplings, which can be controlled by the catalyst and reaction conditions. nih.govrsc.orgresearchgate.net This would enable the synthesis of various acetylenic derivatives of tetramethylbenzene.

The table below summarizes potential derivatization pathways for this compound based on these transition metal-catalyzed reactions.

| Coupling Reaction | Reagent | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Palladium catalyst, Base | Biaryl derivative |

| Sonogashira | Terminal alkyne | Palladium catalyst, Cu(I) cocatalyst, Base | Alkynyl derivative |

These coupling reactions provide a powerful platform for the extensive derivatization of the this compound scaffold, opening avenues for the synthesis of novel and complex organic molecules.

Applications in Advanced Organic Materials Science

Development as an Electron-Rich Donor in Charge-Transfer Co-Crystals for Luminescent Materials

1,2-diiodo-3,4,5,6-tetramethylbenzene (D2) has been effectively utilized as an electron-rich donor in the formation of charge-transfer (CT) co-crystals. nih.govrsc.org These co-crystals are formed by combining D2 with an electron-acceptor molecule, such as pyromellitic diimide (PmDI). The interaction between the electron-donating D2 and the electron-accepting PmDI leads to the formation of a new, red-shifted absorption band, which is indicative of a ground-state electronic interaction and the formation of a CT complex. nih.gov

In these systems, the electron-rich nature of the tetramethylbenzene core of D2 facilitates the transfer of electron density to the acceptor molecule upon photoexcitation. The presence of heavy iodine atoms is crucial as it promotes intersystem crossing (ISC) due to the heavy-atom effect, which enhances spin-orbit coupling. rsc.org This enhanced ISC is instrumental in populating triplet excited states. Co-crystallization of D2 with PmDI has been shown to lead to ambient charge-transfer phosphorescence with high efficiency and a notable lifetime. nih.govrsc.org This is a significant achievement as organic materials that exhibit phosphorescence at room temperature are rare.

The emission characteristics of these co-crystals can be modulated by varying the electron-donating strength of the donor molecule. When strong donors like D2 are used, the emission originates from the triplet charge-transfer (³CT) excited state. nih.govrsc.org This demonstrates a modular, non-covalent approach to designing luminescent materials where the emission properties can be tuned through the selection of the donor component. rsc.orgresearchgate.net

| Donor (D) | Acceptor (A) | Emission Type | Origin of Emission |

| This compound (D2) | Pyromellitic diimide (PmDI) | Charge-Transfer Phosphorescence (³CT) | ³CT Excited State |

| 1,4-diiodo-2,3,5,6-tetramethylbenzene (B1352252) (D1) | Pyromellitic diimide (PmDI) | Charge-Transfer Phosphorescence (³CT) | ³CT Excited State |

Engineering of Ambient Triplet Harvesting in Organic Donor-Acceptor Systems

The development of organic materials capable of harvesting triplet excitons at room temperature is a major goal in materials science, with applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis. This compound plays a key role in strategies aimed at achieving this goal. rsc.orgresearchgate.net The formation of donor-acceptor co-crystals using D2 provides a robust platform for engineering the excited state landscape of organic molecules to favor triplet state formation and emission. nih.govrsc.org

In the D2:PmDI co-crystal system, the combination of a strong electron donor and heavy atoms facilitates the generation of triplet excitons from the charge-transfer state. nih.gov This process, known as triplet harvesting, is often inefficient in purely organic materials at ambient conditions. However, the unique properties of D2 help to stabilize the triplet charge-transfer state, leading to observable and efficient room-temperature phosphorescence. rsc.org This demonstrates a successful non-covalent approach to manipulate the excited state dynamics and promote the harvesting of triplet excitons. nih.govrsc.org The modularity of this co-crystal strategy allows for the systematic tuning of intermolecular donor-acceptor interactions to control and stabilize triplet excitons. rsc.org

| System | Key Feature of D2 | Outcome | Significance |

| D2:PmDI Co-crystal | Strong electron donor, Heavy iodine atoms | Efficient ambient charge-transfer phosphorescence | Successful harvesting of triplet excitons at room temperature |

Supramolecular Assembly Strategies for Tunable Photophysical Properties

Supramolecular assembly through co-crystallization represents a powerful strategy for creating functional materials with tailored photophysical properties. The use of this compound in this context allows for the precise control of intermolecular interactions within the crystal lattice. rsc.org The specific geometry and electronic nature of D2 dictate the packing arrangement and the degree of charge transfer in the co-crystal, which in turn governs the resulting optical and electronic properties. nih.gov

By forming co-crystals of D2 with acceptors like PmDI, it is possible to tune the emission from fluorescence to phosphorescence and to control the nature of the emissive state (from a locally excited state to a charge-transfer state). nih.govrsc.orgresearchgate.net This tunability is achieved through a "through-space charge-transfer" interaction that can be modulated by the choice of the donor molecule. rsc.org The positional isomerism of diiodotetramethylbenzene (e.g., 1,2-diiodo vs. 1,4-diiodo substitution) can also influence the crystal packing and, consequently, the photophysical properties of the resulting co-crystals. rsc.org This highlights the versatility of using well-defined molecular building blocks like D2 in a supramolecular approach to design materials with desired luminescent characteristics. researchgate.net

Potential Role in Organic Electronic Devices and Functional Soft Materials

While specific device applications incorporating this compound are still emerging, its demonstrated properties suggest significant potential in organic electronic devices and functional soft materials. rsc.org The ability to form charge-transfer complexes and to facilitate the harvesting of triplet excitons are highly desirable attributes for components in organic light-emitting diodes (OLEDs). nih.gov Materials that can efficiently generate and utilize triplet excitons are crucial for achieving high internal quantum efficiencies in OLEDs. The room-temperature phosphorescence observed in co-crystals of D2 is a promising indicator of its potential in this area. rsc.org

Furthermore, the use of D2 in donor-acceptor systems could be extended to other areas of organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), where charge generation and transport are key processes. researchgate.net The formation of ordered co-crystals can provide well-defined pathways for charge transport. The principles demonstrated by the D2:PmDI system, involving the control of excited states through non-covalent interactions, are broadly applicable to the design of a wide range of functional soft materials where precise control over photophysical and electronic properties is required. rsc.org

Structural Elucidation and Solid State Characteristics Via Advanced Crystallographic and Spectroscopic Methods

Single-Crystal X-ray Diffraction Studies for Intermolecular Packing and Donor-Acceptor Geometries

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the positions of atoms within the structure. carleton.eduwarwick.ac.uk This method is the definitive standard for elucidating the three-dimensional structure of a molecule and understanding its intermolecular interactions in the solid state. rigaku.com

For halogenated aromatic compounds like 1,2-Diiodo-3,4,5,6-tetramethylbenzene, intermolecular packing is significantly influenced by halogen bonds. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). nih.govacs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.govscispace.commdpi.com

While specific crystallographic data for this compound is not available in the cited literature, data from analogous structures, such as cocrystals of 1,4-diiodotetrafluorobenzene (B1199613), provide insight into the typical geometries of such interactions.

| Parameter | Description | Typical Value |

|---|---|---|

| Interaction Type | The nature of the donor-acceptor bond. | N···I Halogen Bond |

| Bond Distance (d) | The measured distance between the donor and acceptor atoms. This is typically shorter than the sum of their van der Waals radii. | ~2.8 Å |

| Bond Angle (θ) | The angle formed by the covalent bond to the halogen and the halogen bond (e.g., C-I···N). Angles close to 180° indicate strong directionality. nih.gov | ~175° |

| van der Waals Sum (ΣvdW) | The sum of the van der Waals radii of the interacting atoms (e.g., I and N). | ~3.53 Å |

| Normalized Contact (d/ΣvdW) | The ratio of the observed bond distance to the sum of the van der Waals radii. A value < 1 indicates a significant bonding interaction. | ~0.79 |

Data derived from analogous systems discussed in the literature. acs.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Disorder

Solid-state Nuclear Magnetic Resonance (SSNMR) is a versatile technique used to probe the structure and dynamics of materials in their solid form. fsu.edu Unlike solution NMR where rapid tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the orientation of molecules, providing rich information on the local environment, molecular motion, and any structural disorder. fsu.edu

For this compound, direct NMR analysis of the iodine (127I) nucleus is challenging due to its very large quadrupolar moment. However, valuable insights can be inferred from SSNMR studies of its bromo analogue, 1,2-dibromo-3,4,5,6-tetramethylbenzene. Bromine has two NMR-active quadrupolar nuclei, 79Br and 81Br (both spin I = 3/2), whose interaction with the local electric field gradient (EFG) is extremely sensitive to molecular motion. libretexts.org

Molecular dynamics such as the rotation of the four methyl groups and slight librations (oscillations) of the entire benzene (B151609) ring can be studied. These motions cause fluctuations in the EFG at the bromine nuclei, which in turn affects the SSNMR lineshape. By conducting experiments at variable temperatures, the onset and rate of these dynamic processes can be determined. For instance, at low temperatures, methyl group rotation may be slow or frozen on the NMR timescale, resulting in a broad signal. As the temperature increases, faster rotation leads to an averaging of interactions and a narrowing of the spectral lines. A similar methylated and dibrominated benzene, dibromomesitylene, has been shown to have one methyl group acting as a quasi-free rotor in the crystal state, a dynamic feature readily studied by spectroscopic methods. rsc.org

Disorder in the crystal, such as static orientational disorder where molecules or methyl groups are frozen in slightly different orientations in the crystal lattice, can also be identified. This leads to a distribution of different local environments and results in an inhomogeneous broadening of the NMR signal.

| Dynamic Process | SSNMR Observables | Information Gained |

|---|---|---|

| Methyl Group Rotation | 1H and 13C lineshapes and relaxation times (T₁) as a function of temperature. | Activation energy and rate of rotation for each distinct methyl group. |

| Whole-Molecule Libration | Changes in the quadrupolar lineshape of the bromine nucleus (79/81Br) with temperature. | Amplitude and frequency of molecular oscillations within the crystal lattice. |

| Structural Disorder | Static broadening of 13C and 79/81Br NMR signals. | Presence of non-equivalent molecular sites or orientational disorder. |

Polymorphism and Solvent Effects on Structural Conformation

Polymorphism is the ability of a solid compound to exist in more than one crystalline form or structure. youtube.com These different crystalline arrangements, known as polymorphs, have the same chemical composition but differ in their physical properties, including melting point, solubility, and stability. The specific polymorph obtained often depends on the conditions of crystallization, such as temperature, pressure, and, crucially, the solvent used. youtube.com

The choice of solvent can have a profound effect on the crystallization process and the resulting solid-state structure. nih.gov Solvents can influence which polymorph is favored through several mechanisms. The interaction between the solvent and the solute molecules in solution can affect the conformation of the molecule that is ultimately incorporated into the crystal lattice. Furthermore, specific interactions between solvent molecules and the growing crystal faces can either inhibit or promote growth in certain directions, leading to different crystal habits (external shapes) or even stabilizing entirely different packing arrangements (polymorphs). acs.org

For a molecule like this compound, crystallization from different solvents could potentially lead to different polymorphs. A polar solvent might interact differently with the molecule compared to a nonpolar solvent, potentially disrupting or promoting the formation of specific halogen bonding networks or π–π stacking interactions. acs.orgacs.org This can alter the intermolecular packing and lead to the formation of a distinct crystal lattice. In some cases, solvent molecules can be incorporated into the crystal structure, forming a solvate, which is a distinct crystalline phase from the unsolvated polymorphs. kingston.ac.uk

| Solvent Property | Effect on Crystallization | Potential Outcome for Structural Conformation |

|---|---|---|

| Polarity | Affects solubility and solute-solvent interactions. Polar solvents can compete for interaction sites. acs.org | May favor polymorphs with more exposed polar groups or disrupt π-stacking, leading to different packing. nih.govacs.org |

| Hydrogen Bonding Capacity | Solvents capable of hydrogen bonding can interact strongly with specific sites on the solute molecule. | Can stabilize conformations or packing arrangements that maximize these interactions, potentially leading to solvate formation. |

| Molecular Size/Shape | Can sterically influence the approach of solute molecules to the growing crystal surface. | May favor the growth of certain crystal faces over others, altering the crystal morphology. |

Comparative Research with Isomeric and Analogous Halogenated Tetramethylbenzenes

Structure-Property Relationships in 1,2-Diiodo-3,4,5,6-tetramethylbenzene vs. 1,4-Diiodo-2,3,5,6-tetramethylbenzene (B1352252)

The isomeric placement of iodine atoms on the tetramethylbenzene core in this compound and 1,4-diiodo-2,3,5,6-tetramethylbenzene (also known as 3,6-diiododurene) leads to distinct differences in their solid-state structures and, consequently, their physical properties. While both isomers share the same molecular formula (C₁₀H₁₂I₂) and molecular weight (386.01 g/mol ), their spatial arrangement dictates their intermolecular interactions. nih.govnih.gov

A key differentiator lies in their crystal packing and molecular symmetry. The 1,4-isomer, with its centrosymmetric substitution pattern, tends to pack more efficiently in a crystal lattice. This can lead to a higher melting point and differing solubility characteristics compared to the less symmetric 1,2-isomer. The steric hindrance between the adjacent iodine atoms and the neighboring methyl groups in this compound can cause a distortion of the benzene (B151609) ring from planarity and influence the C-I bond lengths and angles. In contrast, the iodine atoms in the 1,4-isomer are well-separated, minimizing steric strain.

Table 1: Comparison of Physical Properties of Diiodotetramethylbenzene Isomers

| Property | This compound | 1,4-Diiodo-2,3,5,6-tetramethylbenzene |

| Molecular Formula | C₁₀H₁₂I₂ | C₁₀H₁₂I₂ |

| Molecular Weight | 386.01 g/mol | 386.01 g/mol |

| CAS Number | 5503-82-2 | 3268-21-1 |

| Symmetry | Lower | Higher (Centrosymmetric) |

This table is generated based on available data and general chemical principles. Specific experimental values for properties like melting point and solubility would require dedicated experimental studies.

Reactivity and Electronic Property Comparisons with Brominated and Chlorinated Tetramethylbenzene Analogues

The nature of the halogen substituent (iodine, bromine, or chlorine) profoundly impacts the reactivity and electronic properties of the tetramethylbenzene scaffold. The trend in electronegativity (Cl > Br > I) and the polarizability of the C-X bond are key determinants of these differences.

In terms of electronic effects, the inductive electron-withdrawing effect is strongest for chlorine and weakest for iodine. Conversely, the polarizability of the C-X bond, which influences its ability to participate in reactions and intermolecular interactions, is highest for iodine. These opposing trends create a nuanced electronic landscape on the aromatic ring. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy can probe these electronic differences. For instance, the chemical shifts of the aromatic protons and carbons in ¹H and ¹³C NMR spectra would be expected to shift downfield with increasing electronegativity of the halogen.

The reactivity of these halogenated tetramethylbenzenes in reactions such as nucleophilic aromatic substitution or metal-halogen exchange is also significantly affected. The weaker C-I bond compared to C-Br and C-Cl bonds makes this compound a more reactive substrate in reactions where C-X bond cleavage is the rate-determining step, such as in the formation of organometallic reagents or in certain cross-coupling reactions. The synthesis of halogenated benzene-1,2,3,4-tetracarboxylic diimides from the corresponding halogenated 1,2,3,4-tetramethylbenzenes indicates a reaction pathway where the halogen and methyl groups are retained in the initial steps, suggesting that the reactivity of the methyl groups towards oxidation is a key aspect. nsf.gov

Table 2: Comparison of Electronic and Reactivity Properties of 1,2-Dihalo-3,4,5,6-tetramethylbenzenes

| Property | This compound | 1,2-Dibromo-3,4,5,6-tetramethylbenzene | 1,2-Dichloro-3,4,5,6-tetramethylbenzene |

| Halogen Electronegativity | Lowest | Intermediate | Highest |

| C-X Bond Strength | Weakest | Intermediate | Strongest |

| Polarizability | Highest | Intermediate | Lowest |

| Reactivity in C-X Cleavage | Highest | Intermediate | Lowest |

This table presents qualitative trends based on established principles of halogen chemistry.

Influence of Halogen Substituents on Charge-Transfer Interactions and Photophysical Behavior

The formation and stability of such CT complexes are influenced by the ionization potential of the donor molecule. The substitution of hydrogen with a halogen atom affects the electron density of the aromatic ring. While halogens are inductively withdrawing, they can also donate electron density through resonance. For iodine, with its lower electronegativity and more diffuse orbitals, the resonance effect can be more significant compared to chlorine and bromine. This can modulate the donor strength of the aromatic ring in CT interactions. Aromatic hydrocarbons are known to form charge-transfer complexes with iodine, where the aromatic compound acts as the electron donor. sid.ircapes.gov.brresearchgate.net The stability of these complexes is influenced by the structure of the aromatic donor. sid.ir

The photophysical behavior of these compounds is significantly governed by the "heavy-atom effect." The presence of a heavy atom like iodine enhances spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). nih.govst-andrews.ac.uk This effect is much more pronounced for iodine compared to bromine and chlorine. Consequently, one would expect this compound to exhibit a lower fluorescence quantum yield and a higher phosphorescence quantum yield compared to its brominated and chlorinated analogues. The enhanced intersystem crossing rate in the presence of heavier halogens can lead to a significant decrease in the fluorescence lifetime and an increase in the rate of phosphorescence. st-andrews.ac.uk

Table 3: Predicted Photophysical Trends for 1,2-Dihalo-3,4,5,6-tetramethylbenzenes

| Property | This compound | 1,2-Dibromo-3,4,5,6-tetramethylbenzene | 1,2-Dichloro-3,4,5,6-tetramethylbenzene |

| Heavy-Atom Effect | Strongest | Intermediate | Weakest |

| Intersystem Crossing Rate | Highest | Intermediate | Lowest |

| Fluorescence Quantum Yield | Lowest | Intermediate | Highest |

| Phosphorescence Quantum Yield | Highest | Intermediate | Lowest |

This table illustrates the expected trends based on the principles of the heavy-atom effect in photophysics.

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements for 1,2-Diiodo-3,4,5,6-tetramethylbenzene

The synthesis of this compound presents a unique challenge due to the steric hindrance imposed by the four adjacent methyl groups. Traditional iodination methods often yield a mixture of isomers, making the isolation of the vicinal 1,2-diiodo product arduous. Future advancements in synthetic methodologies are crucial for unlocking the full potential of this compound.

Prospective Synthetic Strategies:

Advanced, regioselective iodination techniques could offer a more direct and higher-yielding route. The use of sterically bulky iodinating agents in combination with directing groups on a pre-functionalized tetramethylbenzene ring could significantly improve the selectivity for the 1,2-diiodo isomer. Furthermore, transition-metal-catalyzed C-H activation and subsequent iodination represent a promising avenue for a more atom-economical and efficient synthesis.

Advanced Characterization Techniques:

Beyond standard spectroscopic methods, a comprehensive characterization of this compound is essential to understand its structural and electronic properties fully. Advanced techniques that could provide deeper insights include:

Solid-State NMR Spectroscopy: To probe the molecular packing and intermolecular interactions in the solid state.

X-ray Crystallography: To definitively determine the molecular geometry, bond lengths, and angles, providing crucial information about the steric strain and its impact on the molecule's conformation.

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data by predicting spectroscopic properties, electronic structure, and reactivity, thereby guiding synthetic efforts and the design of new materials.

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂I₂ |

| Molecular Weight | 386.01 g/mol |

| CAS Number | 5503-82-2 |

| Appearance | (Predicted) White to off-white crystalline solid |

| Solubility | (Predicted) Soluble in organic solvents, insoluble in water |

Outlook on Expanded Applications in Organic Functional Materials

The unique combination of a congested aromatic core and two reactive iodine atoms makes this compound a compelling building block for novel organic functional materials. The carbon-iodine bonds are amenable to a variety of cross-coupling reactions, opening pathways to extended π-conjugated systems.

Potential Applications:

Organic Light-Emitting Diodes (OLEDs): By serving as a precursor to rigid, sterically hindered luminophores, it could lead to materials with high thermal stability and suppressed intermolecular quenching, potentially improving OLED efficiency and lifetime.

Organic Photovoltaics (OPVs): Its derivatives could be explored as non-fullerene acceptors or as components in donor-acceptor copolymers, where the steric bulk could be used to tune the morphology and electronic properties of the active layer.

Molecular Wires and Switches: The 1,2-diiodo substitution pattern provides a platform for creating linear, rigid molecular structures through sequential cross-coupling reactions, which are of interest for molecular electronics.

Porous Organic Polymers (POPs): The rigid and well-defined geometry of this building block could be exploited in the synthesis of POPs with tailored pore sizes and functionalities for applications in gas storage and separation.

Identification of Unexplored Research Avenues and Challenges

Despite its potential, the research landscape for this compound is largely uncharted. This presents both significant challenges and exciting opportunities for future investigations.

Unexplored Research Avenues:

Comparative Studies: A systematic comparison of the properties of materials derived from this compound with those from its more studied isomers (e.g., 1,4-diiodo-2,3,5,6-tetramethylbenzene) would provide valuable insights into structure-property relationships.

Supramolecular Chemistry: The potential for the iodine atoms to act as halogen bond donors could be explored in the context of crystal engineering and the formation of novel supramolecular assemblies.

Mechanistic Studies: Detailed mechanistic investigations into the synthesis and reactions of this compound would not only optimize current procedures but could also lead to the discovery of new and unexpected reactivity.

Inherent Challenges:

Synthetic Accessibility: The primary challenge remains the development of a scalable and cost-effective synthesis that provides the pure 1,2-diiodo isomer.

Steric Hindrance: While potentially beneficial for certain applications, the significant steric bulk can also hinder reactivity in subsequent transformations, requiring carefully optimized reaction conditions.

Lack of Precedent: The limited body of existing research means that new investigations will often be breaking new ground, requiring a more exploratory and fundamental research approach.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,2-diiodo-3,4,5,6-tetramethylbenzene, and how can purity be validated?

- Methodology : Start with 1,2,4,5-tetramethylbenzene (durene), which is commercially available , and employ electrophilic iodination using iodine monochloride (ICl) in a Friedel-Crafts-type reaction. Optimize reaction conditions (temperature, solvent polarity) to favor diiodination at the 1,2-positions. Validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and isotopic patterns. Cross-check using H NMR to confirm the absence of residual methyl protons, as the tetramethyl backbone is fully deuterated in similar compounds .

Q. How can the physical properties (e.g., melting point, solubility) of this compound be systematically determined?

- Methodology : Use differential scanning calorimetry (DSC) for precise melting point determination. For solubility, perform sequential solubility tests in solvents of varying polarity (hexane, dichloromethane, DMSO) under controlled temperatures. Document solubility thresholds using gravimetric analysis. Reference analogous tetramethylbenzene derivatives, which exhibit low solubility in polar solvents due to steric hindrance .

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral features are expected?

- Methodology :

- IR Spectroscopy : Expect strong C-I stretching vibrations at ~500–600 cm and methyl C-H bending near 1380–1460 cm .

- NMR : C NMR should show deshielded aromatic carbons adjacent to iodine (δ ~140–160 ppm) and methyl carbons at δ ~20–25 ppm. H NMR is less informative due to symmetry but may reveal residual solvent peaks .

- X-ray Crystallography : Use single-crystal diffraction to confirm iodine positioning and steric effects of methyl groups, as demonstrated for structurally similar halogenated aromatics .

Advanced Research Questions

Q. How does the steric bulk of the tetramethyl groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Design comparative experiments using this compound vs. less hindered analogs (e.g., 1,2-diiodobenzene). Monitor reaction kinetics under identical conditions (catalyst loading, temperature) to assess steric effects on coupling efficiency. Use density functional theory (DFT) calculations to model transition states and quantify steric hindrance . Note that bulky substituents may require higher temperatures or specialized ligands (e.g., SPhos) to achieve acceptable yields .

Q. How can conflicting thermodynamic data (e.g., enthalpy of formation) from different studies be resolved?

- Methodology : Replicate measurements using bomb calorimetry under rigorously controlled conditions (e.g., inert atmosphere, standardized sample purity). Compare results with computational methods (e.g., Gaussian software for DFT-based enthalpy calculations) to identify systematic errors. Cross-reference with analogous compounds, such as 3,6-diphenyl-1,2,4,5-tetroxane, where experimental and theoretical data were reconciled via error analysis .

Q. What experimental design strategies mitigate decomposition during prolonged storage or under specific conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, heat, and humidity. Monitor degradation via HPLC-MS to identify byproducts (e.g., deiodination or methyl group oxidation). Store samples in amber vials under argon at –20°C, as recommended for halogenated aromatics . For surface interactions, use microspectroscopic imaging (e.g., AFM-IR) to assess adsorption on common lab surfaces (glass, stainless steel) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.